molecular formula C7H15NO2 B1661871 2-(2-Methylpropoxy)propanamide CAS No. 98430-32-1

2-(2-Methylpropoxy)propanamide

Cat. No.: B1661871
CAS No.: 98430-32-1
M. Wt: 145.20
InChI Key: MRQGLCCSACBCQK-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)propanamide (IUPAC name: propanamide, 2-(2-methylpropoxy)-; CAS: 98430-32-1) is a branched-chain amide derivative with a molecular weight of 145.20 g/mol . Its structure features a propane backbone substituted with an amide group at position 2 and a 2-methylpropoxy (isobutoxy) ether group.

Properties

IUPAC Name

2-(2-methylpropoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-10-6(3)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQGLCCSACBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734277
Record name 2-(2-Methylpropoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98430-32-1
Record name 2-(2-Methylpropoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)propanamide typically involves the reaction of 2-methylpropyl alcohol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the amide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

2-(2-Methylpropoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural and physicochemical differences between 2-(2-methylpropoxy)propanamide and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound 98430-32-1 C7H15NO2 145.20 Amide, isobutoxy ether Synthetic intermediate
(2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide (Imp. C(EP)) 59512-17-3 C13H19NO 205.30 Amide, 4-isobutylphenyl Pharmaceutical impurity
2-(4-Methoxybenzenethio)propanamide Not provided C10H13NO2S 211.28 Amide, thioether, methoxy α-Thioamide synthesis
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Not provided C28H27NO2 409.52 Amide, diphenylethyl, naphthyl Naproxen derivative

Key Observations :

  • Substituent Complexity : The target compound has a simpler structure compared to naproxen-derived amides (e.g., N-(2,2-diphenylethyl)-...), which exhibit extended aromatic systems and higher molecular weights .

Reactivity Differences :

  • Thioamides (e.g., 2-(4-methoxybenzenethio)propanamide) may exhibit lower hydrolytic stability compared to oxygen-containing analogues due to weaker C–S bonds .

Functional and Pharmacological Implications

  • NSAID Derivatives : Naproxen-based amides (e.g., N-(2-(1H-indol-3-yl)ethyl)-...) are designed to combine anti-inflammatory activity with enhanced bioavailability via amide bond formation .
  • Thioamide Utility : Thioamides serve as precursors for heterocyclic compounds (e.g., thiazoles) in medicinal chemistry .
  • Impurity Profiles : Imp. C(EP) highlights the importance of controlling branched-chain amides during pharmaceutical manufacturing to avoid unwanted byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylpropoxy)propanamide
Reactant of Route 2
2-(2-Methylpropoxy)propanamide

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